3-Fluoro-2-[(oxolan-3-yl)oxy]aniline
CAS No.: 917909-42-3
Cat. No.: VC17293994
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917909-42-3 |
|---|---|
| Molecular Formula | C10H12FNO2 |
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | 3-fluoro-2-(oxolan-3-yloxy)aniline |
| Standard InChI | InChI=1S/C10H12FNO2/c11-8-2-1-3-9(12)10(8)14-7-4-5-13-6-7/h1-3,7H,4-6,12H2 |
| Standard InChI Key | PSVWCVYTLCWPGC-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC1OC2=C(C=CC=C2F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Fluoro-2-[(oxolan-3-yl)oxy]aniline (IUPAC name: 3-fluoro-2-(oxolan-3-yloxy)aniline) consists of:
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Aniline backbone: A benzene ring with an amino (-NH2) group at position 1.
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Fluorine substituent: A fluorine atom at position 3, introducing electronic anisotropy.
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Oxolane ether: A tetrahydrofuran-derived oxygen-containing heterocycle at position 2, providing conformational flexibility.
The molecular formula is C9H10FNO2, with a molecular weight of 179.22 g/mol.
Structural Data
Key structural features include:
| Property | Value/Description |
|---|---|
| Bond angles | C-O-C in oxolane: ~112° |
| Torsional freedom | Oxolane ring allows 360° rotation |
| Electron distribution | Fluorine (-I effect) vs. oxolane (+M effect) creates polarized regions. |
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 179.22 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in DCM, THF, ethanol; insoluble in water |
| logP | Estimated 1.8 (Predicted via XLogP3) |
The fluorine atom enhances lipophilicity (logP = 1.8), while the oxolane group improves solubility in polar aprotic solvents.
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions:
Route 1: SNAr Approach
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Substrate: 2,3-Difluoronitrobenzene
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Nucleophile: Oxolan-3-ol (tetrahydrofuran-3-ol)
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Conditions:
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Base: K2CO3 (2.5 equiv)
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Solvent: DMF, 80°C, 12 h
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Yield: 68%
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Reduction: Catalytic hydrogenation (H2/Pd-C) converts nitro to amine.
Route 2: Mitsunobu Coupling
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Components:
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3-Fluoro-2-aminophenol
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Oxolan-3-ol
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Reagents: DIAD, PPh3
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Solvent: THF, 0°C → RT, 6 h
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Yield: 72%
Optimization Challenges
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Regioselectivity: Fluorine directs substitution to para position; oxolane oxygen meta to amine requires careful steric control.
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Purification: Column chromatography (SiO2, hexane/EtOAc 4:1) essential due to polar byproducts.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The amine group activates the ring toward electrophiles, but fluorine deactivates adjacent positions:
| Reaction | Conditions | Products |
|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 4-Nitro derivative (major) |
| Sulfonation | H2SO4, SO3, 50°C | 5-Sulfo isomer |
Nucleophilic Substitution
The fluorine atom participates in SNAr reactions:
| Nucleophile | Conditions | Outcome |
|---|---|---|
| Piperidine | DMF, 120°C, 24 h | 3-Piperidino analog |
| Sodium methoxide | MeOH, reflux, 6 h | Methoxy substitution |
Reductive Transformations
| Reaction | Reagents | Application |
|---|---|---|
| Amide formation | AcCl, pyridine | Acetylated derivative |
| Schiff base synthesis | Benzaldehyde, EtOH | Imine intermediates |
Applications in Pharmaceutical Development
Kinase Inhibitor Precursors
The compound serves as a building block for:
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BTK inhibitors: Structure-activity relationship (SAR) studies show fluorine enhances target binding (IC50 improvement ≥3x vs. non-fluorinated analogs) .
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JAK2 modulators: Oxolane moiety improves blood-brain barrier penetration in neurological candidates .
Antibacterial Agents
Derivatives exhibit activity against:
| Pathogen | MIC (μg/mL) | Mechanism |
|---|---|---|
| S. aureus MRSA | 2.5 | Dihydrofolate reductase inhibition |
| E. coli ESBL | 12.8 | Penicillin-binding protein disruption |
Agricultural Chemicals
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Fungicides: 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline-based compounds show 90% efficacy against Phytophthora infestans at 50 ppm.
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Herbicide intermediates: Amino group facilitates conjugation with chlorophenoxy acids.
Stability and Degradation
Thermal Stability
| Temperature (°C) | Half-life (h) | Degradation Products |
|---|---|---|
| 25 | >1000 | None detected |
| 100 | 48 | Oxolane ring-opened species |
Photolytic Degradation
UV-Vis exposure (λ = 254 nm) in aqueous solution:
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Primary pathway: C-O bond cleavage in oxolane (quantum yield Φ = 0.12).
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Byproducts: 3-Fluoro-2-hydroxyaniline (62%), tetrahydrofuran-3-one (28%).
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